molecular formula C16H25N B13624869 1-(4-Tert-butylphenyl)cyclohexan-1-amine CAS No. 160001-95-6

1-(4-Tert-butylphenyl)cyclohexan-1-amine

Cat. No.: B13624869
CAS No.: 160001-95-6
M. Wt: 231.38 g/mol
InChI Key: HYBLPWOIALCBFK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclohexan-1-amine is a cyclohexane derivative featuring a primary amine group at the 1-position and a bulky 4-tert-butylphenyl substituent. The tert-butyl group at the para position of the phenyl ring introduces significant steric hindrance and lipophilicity, which may influence its solubility, stability, and intermolecular interactions. The cyclohexane ring provides conformational flexibility, whereas the tert-butylphenyl group may enhance metabolic stability in drug design contexts, similar to trifluoromethyl-substituted analogs .

Properties

CAS No.

160001-95-6

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

1-(4-tert-butylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C16H25N/c1-15(2,3)13-7-9-14(10-8-13)16(17)11-5-4-6-12-16/h7-10H,4-6,11-12,17H2,1-3H3

InChI Key

HYBLPWOIALCBFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCCCC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)cyclohexan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Tert-butylphenyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclohexan-1-amine

  • Key Differences : Bromine substituent increases molecular weight (254.17 vs. 231.38) and polarizability compared to the tert-butyl group.
  • Applications : Used as a pharmaceutical intermediate, likely in cross-coupling reactions due to bromine’s reactivity .

3-(4-Tert-butylphenyl)cyclobutan-1-amine HCl

  • Key Differences : Cyclobutane ring introduces ring strain, reducing conformational flexibility compared to cyclohexane.
  • Applications : Smaller ring size may favor rigid ligand-receptor interactions in medicinal chemistry .

N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine (3-MeO-PCE)

  • Key Differences : Methoxy group enhances electron density, while ethylamine substitution alters pharmacokinetics.
  • Regulatory Status : Classified as a controlled substance in some jurisdictions, indicating psychoactive properties .

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine HCl

  • Key Differences : Trifluoromethyl group increases lipophilicity (logP) and metabolic resistance.
  • Applications : The CF₃ group is favored in agrochemicals and CNS drugs for enhanced blood-brain barrier penetration .

4-tert-Butyl-N-methylcyclohexan-1-amine

  • Synthetic Utility : Methyl groups are common protecting groups in multistep syntheses .

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